molecular formula C11H13N3O B13557240 2-Amino-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-ol

2-Amino-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13557240
M. Wt: 203.24 g/mol
InChI Key: LNPKPOGBJVCGOA-UHFFFAOYSA-N
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Description

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with appropriate reagents. One common method involves the use of Grignard reagents, where 1-phenyl-1H-pyrazole-4-carbaldehyde is dissolved in dry tetrahydrofuran (THF) under an argon atmosphere, followed by the addition of the Grignard reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to interact with muscarinic receptors, leading to sympathoinhibitory, hypotensive, and antihypertensive effects . The compound’s effects are mediated through the cholinergic-nitric oxide signaling pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with muscarinic receptors and influence cardiovascular function sets it apart from other similar compounds.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-amino-2-(1-phenylpyrazol-4-yl)ethanol

InChI

InChI=1S/C11H13N3O/c12-11(8-15)9-6-13-14(7-9)10-4-2-1-3-5-10/h1-7,11,15H,8,12H2

InChI Key

LNPKPOGBJVCGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(CO)N

Origin of Product

United States

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